

An In-depth Technical Guide to the Physicochemical Properties of 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,13-Tetradecadiene**

Cat. No.: **B1583877**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1,13-tetradecadiene** (CAS No: 21964-49-8). The information is curated for researchers, scientists, and professionals in drug development who may utilize this long-chain diene as a synthetic intermediate or building block. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

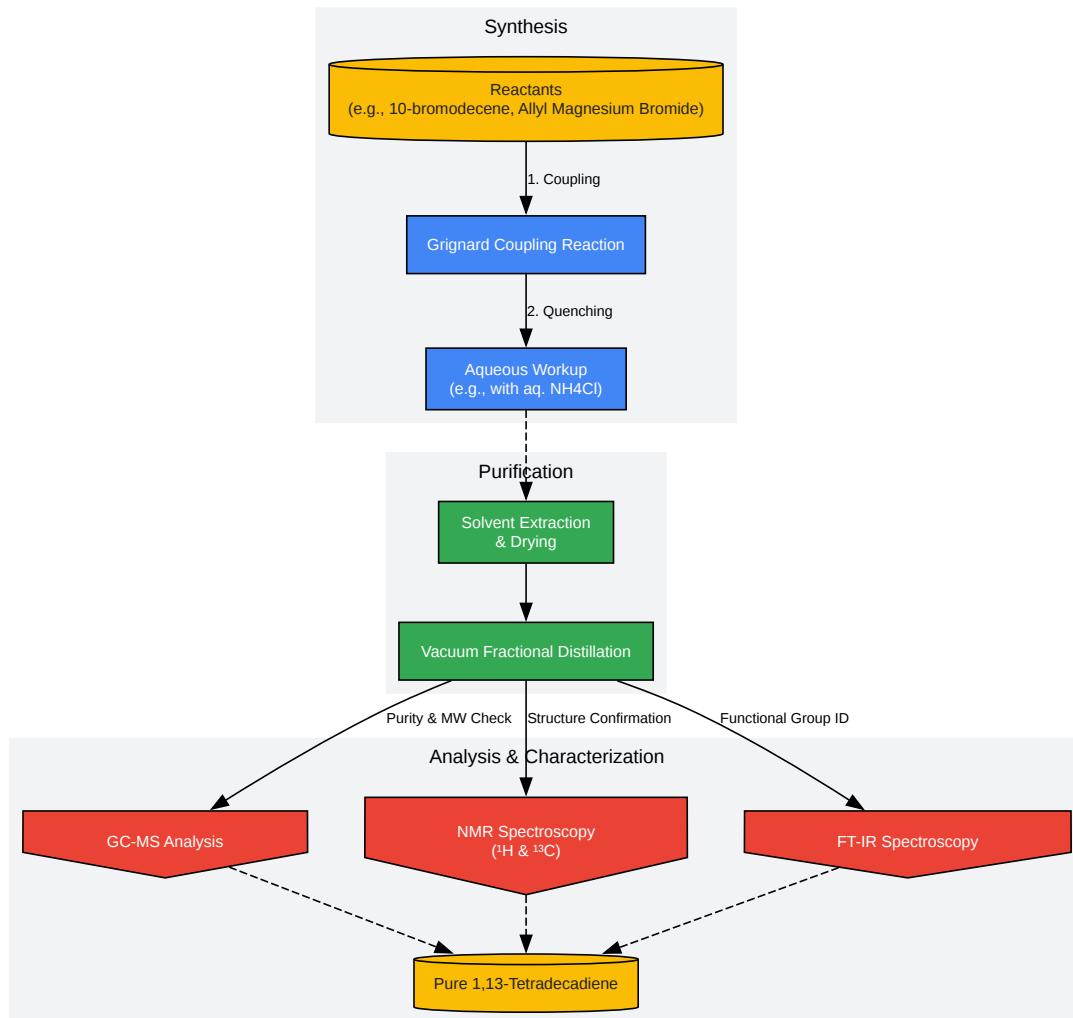
1,13-Tetradecadiene is a long-chain hydrocarbon featuring two terminal double bonds. This structure provides reactive sites for further chemical modifications, making it a valuable intermediate in organic synthesis. Its physical and chemical characteristics are summarized below.

Identification and General Properties

Property	Value	Reference(s)
IUPAC Name	Tetradeca-1,13-diene	[1]
Molecular Formula	C ₁₄ H ₂₆	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10]
Molecular Weight	194.36 g/mol	[1] [2] [3] [4] [5] [6] [7] [8] [10]
Appearance	Liquid, Colorless to Light Yellow	[5] [6] [9] [11]
CAS Number	21964-49-8	[1] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13]

Physical and Thermodynamic Properties

Property	Value	Conditions	Reference(s)
Boiling Point	131 °C	at 17 mmHg (22.7 hPa)	[5] [8] [10] [11] [12]
58-60 °C	at 0.1 mmHg (0.13 hPa)	[2]	
Density	0.849 g/mL	at 25 °C	[3] [5] [8] [10] [11] [12]
Refractive Index (n _D)	1.443	at 20 °C	[3] [8] [10] [11] [12]
Flash Point	103 °C (217.4 °F)	Closed Cup	[5] [10]
Solubility	0.01594 mg/L (estimated)	in Water at 25 °C	


Spectroscopic Data

Technique	Data Highlights	Reference(s)
Mass Spectrometry (MS)	Molecular Ion (M^+): m/z 194	[4] [14]
NMR Spectroscopy	1H and ^{13}C NMR data available	[1]
Infrared (IR) Spectroscopy	Data available from NIST	[4]
Gas Chromatography (GC)	Kovats Retention Index: 1373, 1385 (Standard non-polar column)	[1]

Synthesis and Characterization Workflow

The synthesis, purification, and subsequent characterization of **1,13-tetradecadiene** follow a standard logical progression in organic chemistry. This workflow ensures the desired product is obtained with high purity and its identity is confirmed.

Workflow for 1,13-Tetradecadiene Synthesis and Characterization

[Click to download full resolution via product page](#)**Caption:** General workflow for the synthesis and analysis of **1,13-tetradecadiene**.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of **1,13-tetradecadiene**, as well as for the determination of its key physical properties.

Representative Synthesis: Grignard Coupling

A plausible and effective method for synthesizing **1,13-tetradecadiene** is the Grignard coupling reaction. This protocol is a representative example based on established procedures for forming C-C bonds with Grignard reagents.[\[15\]](#)

Objective: To synthesize **1,13-tetradecadiene** via the coupling of an ω -haloalkene Grignard reagent with an allyl halide. An alternative, conceptually similar approach involves coupling an allyl Grignard reagent with a long-chain ω -haloalkene.

Materials:

- 10-Bromodecene
- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Iodine (crystal for initiation)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Grignard Reagent Preparation:
 - Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

- Add magnesium turnings (1.1 equivalents) to the flask.
- Add a small crystal of iodine.
- In the dropping funnel, place a solution of 10-bromodecene (1.0 equivalent) in anhydrous THF.
- Add a small portion of the 10-bromodecene solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
- Once initiated, add the remaining 10-bromodecene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Coupling Reaction:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
 - After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Workup and Isolation:
 - Cool the reaction mixture again to 0 °C.
 - Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
 - Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

- Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Purification: Vacuum Fractional Distillation

Due to its relatively high boiling point, **1,13-tetradecadiene** should be purified by vacuum fractional distillation to prevent decomposition.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[16\]](#)

Objective: To separate the desired **1,13-tetradecadiene** from unreacted starting materials and high-boiling side products.

Procedure:

- Set up a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-adapter, and a collection flask.
- Place the crude product in the distillation flask with a magnetic stir bar.
- Connect the apparatus to a vacuum pump and a pressure gauge.
- Gradually reduce the pressure to the desired level (e.g., 0.1-17 mmHg).
- Begin heating the distillation flask using a heating mantle.
- Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 58-60 °C at 0.1 mmHg).[\[2\]](#)
- Monitor the temperature at the still head; a stable temperature reading during distillation indicates a pure fraction.

Characterization and Property Measurement

The density of liquid samples can be accurately determined using a pycnometer.[\[2\]](#)[\[12\]](#)[\[17\]](#)

Procedure:

- Thoroughly clean and dry a pycnometer of a known volume.
- Weigh the empty, dry pycnometer on an analytical balance.

- Fill the pycnometer with the purified **1,13-tetradecadiene**, ensuring no air bubbles are trapped.
- Place the pycnometer in a constant temperature bath (e.g., 25.0 °C) until thermal equilibrium is reached.
- Adjust the liquid level to the pycnometer's calibration mark.
- Remove the pycnometer from the bath, wipe it dry, and weigh it.
- Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[15\]](#)

Procedure:

- Turn on the Abbe refractometer and the circulating water bath to bring the prisms to a constant temperature (e.g., 20.0 °C).
- Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
- Open the prisms and clean them with a soft tissue and an appropriate solvent (e.g., acetone or ethanol).
- Apply a few drops of the purified **1,13-tetradecadiene** onto the surface of the measuring prism.
- Close the prisms gently.
- Look through the eyepiece and adjust the control knob until the light and dark fields are separated by a sharp line.
- Use the compensator dial to eliminate any color fringes at the borderline.
- Align the borderline exactly with the crosshairs in the eyepiece.

- Read the refractive index value from the instrument's scale.

GC-MS is used to assess the purity of the sample and confirm its molecular weight.

Procedure:

- Sample Preparation: Dilute a small amount of the purified product in a volatile solvent (e.g., hexane or dichloromethane).
- Instrumentation: Use a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 μ m film thickness).
- GC Conditions (Representative):
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Injection Mode: Split (e.g., 50:1)
- MS Conditions (Representative):
 - Ion Source: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 40-400
- Analysis: Inject the sample and analyze the resulting chromatogram for purity and the mass spectrum of the main peak for the molecular ion (m/z 194) and characteristic fragmentation patterns.

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of **1,13-tetradecadiene**.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire spectra on an NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Obtain a standard proton spectrum.
 - Expected Signals:
 - Multiplets around 5.8 ppm ($-\text{CH}=\text{CH}_2$)
 - Multiplets around 4.9-5.0 ppm ($=\text{CH}_2$)
 - Multiplet around 2.0 ppm (allylic protons, $-\text{CH}_2-\text{CH}=\text{CH}_2$)
 - A large, broad signal around 1.2-1.4 ppm (methylene chain, $-(\text{CH}_2)_8-$)
- ^{13}C NMR Acquisition:
 - Obtain a proton-decoupled carbon spectrum.
 - Expected Signals:
 - Signals in the olefinic region (~114 ppm and ~139 ppm for the terminal double bonds).
 - Multiple signals in the aliphatic region (~29-34 ppm) for the different methylene carbons in the chain.
- Analysis: Integrate the proton signals to confirm the ratio of different types of protons and compare the chemical shifts in both ^1H and ^{13}C spectra to expected values for the proposed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. Efficient Preparation of Terminal Conjugated Dienes by Coupling of Dienol Phosphates with Grignard Reagents under Iron Catalysis [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0734364A1 - Preparation of alpha, omega-diene oligomers and derivatives thereof - Google Patents [patents.google.com]
- 7. 1,13-Tetradecadiene - [sigmaaldrich.com]
- 8. 1,13-TETRADECADIENE | CAS: 21964-49-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. Page loading... [guidechem.com]
- 10. 1,13-テトラデカジエン 90% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1-Dodecene,12-bromo- synthesis - chemicalbook [chemicalbook.com]
- 12. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Sciencemadness Discussion Board - Synthesis of 12-Bromo-1-dodecanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Efficient preparation of terminal conjugated dienes by coupling of dienol phosphates with grignard reagents under iron catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1,13-Tetradecadiene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583877#physicochemical-properties-of-1-13-tetradecadiene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com